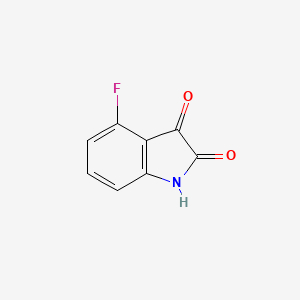

4-Fluoroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPIFURSDLGPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567952 | |

| Record name | 4-Fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-34-9 | |

| Record name | 4-Fluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoroindoline-2,3-dione, also known as 4-Fluoroisatin. While the direct oxidation of 4-fluoroindole to this compound is a potential synthetic route, this guide focuses on a more established and reliable method: the Sandmeyer isatin synthesis, commencing from 4-fluoroaniline. This multi-step approach offers a well-documented pathway with reproducible yields, making it suitable for laboratory and potential scale-up applications.

Alternative Synthetic Approach: Direct Oxidation of Indoles

The direct conversion of indoles to their corresponding isatins (indoline-2,3-diones) is an area of active research. Several oxidative systems have been reported for this transformation on various indole substrates. These methods offer the advantage of a more direct route from readily available indoles. Some of the reported reagent systems include:

-

Iodine in the presence of tert-butyl hydroperoxide (I₂/TBHP)

-

Sodium iodide with a sulfonylated derivative of 2-iodoxybenzoic acid (NaI/IBX-SO₃K)

-

Iodine pentoxide (I₂O₅)

-

N-Bromosuccinimide in dimethyl sulfoxide (NBS/DMSO)

The applicability and efficiency of these methods for the specific synthesis of this compound from 4-fluoroindole would require experimental validation. The electron-withdrawing nature of the fluorine atom at the 4-position of the indole ring may influence the reaction conditions and yields.

Core Synthesis Protocol: The Sandmeyer Synthesis of this compound

The Sandmeyer synthesis is a classical and robust method for the preparation of isatins from anilines. The process involves two key steps: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the desired indoline-2,3-dione.

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound via Sandmeyer synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

This initial step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride to form the intermediate isonitrosoacetanilide.

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water. To this, add a solution of 4-fluoroaniline in dilute hydrochloric acid.

-

Addition of Hydroxylamine: A solution of hydroxylamine hydrochloride in water is then added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature of 75-80 °C and stirred for approximately 2 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Isolation of the Intermediate: Upon completion of the reaction, the mixture is cooled to 45-50 °C. The precipitated solid is collected by filtration, washed with water, and dried to afford N-(4-fluorophenyl)-2-(hydroxyimino)acetamide as a light brown solid.

Step 2: Synthesis of this compound

The second step is the acid-catalyzed cyclization of the intermediate to the final product.

-

Acidic Cyclization: The dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is carefully added portion-wise to concentrated sulfuric acid, maintaining the temperature below 65 °C.

-

Heating: After the addition is complete, the reaction mixture is heated to 80 °C and stirred for approximately 40 minutes to 2 hours.

-

Work-up and Isolation: The reaction mixture is then cooled and carefully poured into crushed ice with vigorous stirring. The resulting precipitate is stirred for about an hour.

-

Purification: The solid product is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/petroleum ether to yield this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Sandmeyer synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time (hours) | Product | Yield (%) |

| 1 | 4-Fluoroaniline | Chloral hydrate, Hydroxylamine HCl, Sodium sulfate | 75 - 80 | 2 | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | ~95 |

| 2 | N-(4-fluorophenyl)-2-(hydroxyimino)acetamide | Concentrated Sulfuric Acid | 65 - 80 | 0.6 - 2 | This compound | 90 - 98 |

Logical Relationship Diagram

Caption: Logical flow of the Sandmeyer synthesis of this compound.

This guide provides a robust and detailed protocol for the synthesis of this compound. Researchers are advised to consult original literature and safety data sheets for all reagents before undertaking any experimental work. The yields and reaction conditions provided are illustrative and may require optimization for specific laboratory settings.

Spectroscopic Analysis of 4-Fluoroindoline-2,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindoline-2,3-dione, also known as 4-Fluoroisatin, is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives, which are crucial steps in the drug discovery and development process.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the limited availability of specific experimental data for the 4-fluoro isomer in the public domain, this guide utilizes data from the closely related and well-characterized 5-Fluoroisatin as a predictive reference. The experimental protocols detailed herein are generalized for the analysis of isatin derivatives and are readily adaptable for this compound.

Data Presentation: Spectroscopic Data for 5-Fluoroindoline-2,3-dione (as a proxy for this compound)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of 5-Fluoroindoline-2,3-dione.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 | Singlet | - | N-H |

| ~7.0 - 7.8 | Multiplet | - | Aromatic C-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~183 | C=O (C2) |

| ~159 | C=O (C3) |

| ~110 - 160 | Aromatic C & C-F |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| -110 to -120 | Multiplet |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~1750 | Strong | C=O Stretch (Ketone) |

| ~1730 | Strong | C=O Stretch (Amide) |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| ~1200 | Strong | C-F Stretch |

Table 5: Predicted UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| ~250 | Methanol |

| ~295 | Methanol |

| ~420 | Methanol |

Table 6: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 165 | [M]⁺ (Molecular Ion) |

| 137 | [M-CO]⁺ |

| 109 | [M-2CO]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer total acquisition time will be required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a wavelength range of approximately 200-800 nm.

-

-

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Acquisition (EI Mode):

-

The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

-

Data Processing: The mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and the major fragment ions.

Mandatory Visualizations

4-Fluoroindoline-2,3-dione chemical properties and reactivity

An In-Depth Technical Guide to 4-Fluoroindoline-2,3-dione (4-Fluoroisatin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as 4-Fluoroisatin, is a halogenated derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 4-position of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds. Isatin derivatives are known to exhibit a wide array of pharmacological activities, including antiviral, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of this compound, with a focus on its application in drug discovery, particularly as a scaffold for kinase inhibitors.

Physicochemical and Spectroscopic Properties

This compound is a solid compound at room temperature. The fluorine substituent imparts distinct properties compared to its parent compound, isatin. While comprehensive experimental data is sparse in the literature, a combination of data from patents, commercial suppliers, and studies on closely related isomers allows for the compilation of its key properties.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 5-Fluoroisatin (Isomer) | 7-Fluoroisatin (Isomer) |

| Molecular Formula | C₈H₄FNO₂ | C₈H₄FNO₂ | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol | 165.12 g/mol | 165.12 g/mol |

| CAS Number | 346-34-9 | 443-69-6 | 317-20-4 |

| Appearance | Orange-red precipitate/solid | Red Crystalline Powder | Solid |

| Melting Point | 226-229 °C[1] | 224-227 °C[2][3] | 192-196 °C[4] |

| Solubility | Data not available | Soluble in Chloroform, DMSO, Methanol[2] | Data not available |

| pKa (Predicted) | Data not available | 8.51 ± 0.20[2] | Data not available |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | 1.477 ± 0.06 g/cm³ | Data not available |

| logP (Calculated) | 0.8 | ~2.3 | Data not available |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

| ¹H NMR | Detailed published spectra are not readily available. A patent notes that NMR and H-H COSY tests confirm the structure of a singly-substituted 4-fluoro product without providing spectral data.[1] |

| ¹³C NMR | Solid-state ¹³C NMR: δ = 179.15 ppm (ketone C=O).[5] Detailed solution-state spectra are not readily available in the literature. |

| FTIR | Specific spectral data is not readily available. Expected characteristic peaks include N-H stretching (~3200-3400 cm⁻¹) and strong C=O stretching vibrations (~1700-1800 cm⁻¹).[6] |

| Mass Spectrometry | Specific spectral data is not readily available. The molecular ion peak (M+) is expected at m/z = 165.02. Characteristic fragmentation would likely involve the loss of CO moieties.[6] |

Synthesis of this compound

The most common and industrially applied method for synthesizing isatin derivatives is the Sandmeyer isatin synthesis .[7][8][9] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed intramolecular cyclization.

Synthesis Workflow Diagram

References

- 1. CN103319395A - Industrialization preparation method for 4-fluoroisatin and product thereby - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 4. CA2543942A1 - Indirubin-type compounds, compositions, and methods for their use - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Buy 5,6-Difluoroindoline-2,3-dione | 774-47-0 [smolecule.com]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Novel Derivatives of 4-Fluoroindoline-2,3-dione: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel derivatives of 4-Fluoroindoline-2,3-dione, a promising scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom into the indoline-2,3-dione (isatin) core significantly influences the physicochemical and biological properties of the resulting compounds, often leading to enhanced therapeutic potential. This document details key findings, experimental methodologies, and future directions for the development of these derivatives as potential therapeutic agents, with a primary focus on their anticancer activities.

Synthesis of Novel this compound Derivatives

The versatile chemical nature of the this compound core allows for a wide range of structural modifications, primarily at the N1, C3, and C5 positions of the indole ring. These modifications have led to the development of several classes of derivatives with diverse biological activities.

Schiff Bases and Hydrazones

The reaction of the C3-carbonyl group of this compound with various primary amines and hydrazines readily yields Schiff bases and hydrazones, respectively. These derivatives have shown significant potential as anticancer and antimicrobial agents.

Spirocyclic Derivatives

A prominent class of derivatives involves the construction of spirocyclic systems at the C3 position. Three-component reactions involving this compound, an amino acid (such as pipecolic acid), and an electron-deficient alkene lead to the formation of complex spiro[indoline-3,3′-indolizine]s with high regio- and stereospecificity.[1] Another important spiro derivative class is the spiro[indoline-3,5′-pyrroline]-2,2′diones, synthesized through a one-pot, three-component reaction of isatin derivatives, arylamines, and dimethyl acetylenedicarboxylate (DMAD).[2]

N-Alkylated and N-Aroylated Derivatives

The nitrogen atom at the N1 position can be readily functionalized through alkylation or acylation reactions, allowing for the introduction of various side chains to modulate solubility, lipophilicity, and biological activity.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. For instance, certain fluorinated isatins and their water-soluble hydrazone derivatives have shown promising antitumor potential.[3][4] Spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives have been identified as having substantial binding affinity to key cancer-related proteins such as CD-44, EGFR, AKR1D1, and HER-2.[5]

The proposed mechanism of anticancer action for many of these derivatives involves the induction of apoptosis. This programmed cell death is often initiated through the dissipation of the mitochondrial membrane potential and the subsequent production of reactive oxygen species (ROS).[3][4]

Antimicrobial and Antiviral Activities

In addition to their anticancer properties, derivatives of 5-fluoroisatin, a closely related compound, have been synthesized and evaluated for their antiviral and antimicrobial activities. Novel Schiff's bases, hydrazones, thiosemicarbazones, and thiazoles of 5-fluoroisatin have exhibited notable biological activity.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected novel derivatives of this compound and related compounds.

Table 1: Anticancer Activity of Spiro[indoline-3,5′-pyrroline]-2,2′dione Derivatives [5]

| Compound | Target Protein | Binding Affinity (ΔG, kcal/mol) |

| 4a | CD-44 | -6.65 |

| EGFR | -6.55 | |

| AKR1D1 | -8.73 | |

| HER-2 | -7.27 |

Table 2: Anticancer Activity of Isatin-Based Pyrazoline and Thiazolidine Conjugates [8]

| Compound | Cancer Subpanel | GI₅₀ (µM) |

| 1d (5-bromo-isatin derivative) | Leukemia | 0.69 - 3.35 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key classes of this compound derivatives.

General Synthesis of Spiro[indoline-3,3′-indolizine] Derivatives[1]

A mixture of the appropriately substituted isatin (0.5 mmol), pipecolic acid (64.6 mg, 0.5 mmol), and an electron-deficient alkene (e.g., trans-3-benzoylacrylic acid, 88.1 mg, 0.5 mmol) in acetonitrile (10 ml) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 8-12 hours), the solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography.

General Synthesis of Spiro[indoline-3,5′-pyrroline]-2,2′dione Derivatives[2]

The synthesis is performed as a one-pot, three-component reaction. An isatin derivative, an arylamine, and dimethyl acetylenedicarboxylate (DMAD) are reacted in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), in ethanol. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. After completion, the product is purified by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent.

General Synthesis of 5-Fluoroisatin Schiff's Bases[6]

A mixture of 5-fluoroisatin (0.01 mol) and a primary amine (0.01 mol) in ethanol (30 cm³) is heated under reflux for a specified time (e.g., 1 hour). After cooling, the solid product is filtered and recrystallized from a suitable solvent like ethanol.

General Synthesis of 5-Fluoroisatin Hydrazones[6]

5-Fluoroisatin (0.01 mol) is reacted with hydrazine hydrate in ethanol under reflux. The resulting hydrazone derivative is then typically used in subsequent reactions to generate further derivatives.

Signaling Pathways and Mechanistic Diagrams

The anticancer activity of this compound derivatives is often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways.

Figure 1: Proposed mechanism of anticancer action for this compound derivatives.

The diagram above illustrates a plausible mechanism where the derivative inhibits receptor tyrosine kinases (RTKs) like EGFR and HER-2 on the cell surface. Concurrently, it acts on the mitochondria, leading to membrane depolarization and an increase in reactive oxygen species (ROS) production, which ultimately triggers apoptosis.

Figure 2: General experimental workflow for the synthesis of this compound derivatives.

This workflow outlines the typical steps involved in the synthesis of these novel compounds, from the initial reaction of starting materials to the final characterization of the purified product.

Conclusion and Future Perspectives

Novel derivatives of this compound represent a promising area of research for the development of new therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse structural modifications make this scaffold an attractive starting point for the design of compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives to enable rational drug design and optimization. Furthermore, in vivo studies are warranted to validate the therapeutic efficacy and safety of the most promising candidates identified in vitro. The continued exploration of this chemical space holds significant potential for the discovery of next-generation therapies for a variety of diseases.

References

- 1. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Functionalized Spiro [Indoline-3,5'-pyrroline]-2,2'dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jptcp.com [jptcp.com]

- 8. Synthesis and anticancer activity of isatin-based pyrazolines and thiazolidines conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

biological screening of 4-Fluoroindoline-2,3-dione

An In-Depth Technical Guide to the Biological Screening of 4-Fluoroindoline-2,3-dione

Introduction

This compound, commonly known as 4-fluoroisatin, is a halogenated derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous biologically active compounds. The introduction of a fluorine atom at the 4-position can significantly enhance the parent molecule's pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. As a result, 4-fluoroisatin and its derivatives have been the subject of extensive biological screening, revealing a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. This guide provides a comprehensive overview of the biological screening of this compound, focusing on its derivatives, for which the majority of quantitative data exists.

Biological Activities and Data

The versatility of the isatin core allows for chemical modifications, primarily at the N1 and C3 positions, leading to a vast library of derivatives such as Schiff bases, Mannich bases, hydrazones, and thiosemicarbazones. These derivatives have demonstrated significant therapeutic potential across various disease models.

Anticancer Activity

Derivatives of fluorinated isatins have shown promising cytotoxic activity against a range of human cancer cell lines. The mechanism of action for some of these compounds is associated with the induction of apoptosis, often triggered by the dissipation of the mitochondrial membrane and an increase in reactive oxygen species (ROS) within tumor cells[1][2][3][4]. 4-Fluoroisatin itself has been noted to inhibit cancer cell growth by affecting basic fibroblast proliferation[5].

| Derivative Class/Compound | Target Cell Line(s) | Quantitative Data (IC₅₀) | Key Findings & Mechanism | Reference |

| Spiroisatin Derivatives (IV-p) | HCT-116 (Colorectal) | 86.25% inhibition | Showed significant inhibition and high biosimilarity to the kinase inhibitor alisertib. | [6] |

| Spiroisatin Derivatives (IV-p) | MDA-MB-231 (Breast) | 82.37% inhibition | Demonstrated notable inhibition and good binding scores against ferroportin and Aurora A kinase. | [6] |

| Dihydropyrazino[1,2-a]indole-1,4-dione (Cpd 23) | EGFR / BRAFV600E | EGFR: 0.08 µM / BRAFV600E: 0.1 µM | Acted as a potent dual inhibitor; induced apoptosis and cell cycle arrest in MCF-7 cells. | [7] |

| Dihydropyrazino[1,2-a]indole-1,4-dione (Cpd 33) | EGFR / BRAFV600E | EGFR: 0.09 µM / BRAFV600E: 0.29 µM | Showed equipotency to doxorubicin against four cell lines and effectively inhibited both kinases. | [7] |

Antimicrobial Activity

Fluorinated isatin derivatives have been extensively evaluated for their efficacy against various pathogenic bacteria and fungi. The incorporation of fluorine often enhances the antimicrobial potency of the isatin scaffold[8].

| Derivative Class/Compound | Target Microorganism(s) | Quantitative Data (MIC/Activity) | Key Findings | Reference |

| Pyridinium isatin-3-acylhydrazone (5e) | Fusarium oxysporum | IC₅₀ = 0.60 µg/mL | Exhibited the most significant antifungal activity among the tested series. | [2] |

| Bis-Schiff bases (4b, 4e) | B. subtilis, S. aureus, E. coli, K. pneumoniae | Moderate Activity | Compounds showed the most potent antibacterial effects compared to ampicillin. | [9] |

| 5-Fluoroisatin-chalcone conjugates | E. coli, S. aureus, C. albicans | Good Activity | Antifungal activity was generally more potent than antibacterial activity. | [10] |

| Isatin (Parent Compound) | Campylobacter jejuni & coli | MIC = 8.0 µg/mL (for 76% of strains) | Demonstrated effectiveness against antibiotic-resistant Campylobacter strains with low cytotoxicity. | [11] |

Antiviral Activity

Isatin and its derivatives, particularly thiosemicarbazones like methisazone, have a long history as antiviral agents[12][13]. While specific quantitative data for 4-fluoroisatin is sparse in the provided results, various 5-fluoroisatin derivatives have been synthesized and tested, showing inhibitory activities against several viruses[12].

| Derivative Class/Compound | Target Virus/Activity | Key Findings | Reference |

| N-allyl-2-(5-fluoro-2-oxoindolin-3-ylidene) hydrazine carbothioamide | Antiviral Screening | Identified as one of the most active members in a series of 5-fluoroisatin derivatives. | [12] |

| Isatin-thiosemicarbazones | HIV Replication | Previous studies have reported the inhibitory activity of this class of compounds on HIV. | [12] |

Enzyme Inhibition

Isatin derivatives have been identified as inhibitors of various enzymes. Notably, they can act as potent and specific inhibitors of carboxylesterases (CE), which are responsible for the metabolism of numerous ester-containing drugs[14]. The inhibitory potency of these compounds was found to be related to their hydrophobicity[14].

| Derivative Class/Compound | Target Enzyme(s) | Quantitative Data (Kᵢ) | Key Findings | Reference |

| Hydrophobic Isatins | Carboxylesterases (hCE1, hiCE) | nM range (for clogP > 5) | Inhibitory potency is directly related to hydrophobicity. Ineffective if clogP < 1.25. | [14] |

| 5-Fluoroisatin | Rous sarcoma virus RNA-dependent DNA polymerase | Not specified | Mentioned as an isatin analogue with inhibitory effects. | [15] |

Experimental Protocols & Methodologies

Detailed protocols are essential for the reproducibility and validation of biological screening results. Below are generalized methodologies for the key assays mentioned.

Anticancer Activity: MTT Proliferation Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of the test compound (e.g., 4-fluoroisatin derivative) is prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell growth inhibition is calculated relative to the control. The IC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A pure culture of the target microorganism (e.g., S. aureus, E. coli) is grown overnight. The culture is then diluted in a sterile broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate. Each well will contain a different concentration of the compound.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density with a plate reader.

Enzyme Inhibition: Carboxylesterase (CE) Kinetic Assay

This protocol outlines a method to determine the inhibitory constant (Kᵢ) of a compound against a specific carboxylesterase.

-

Enzyme and Substrate Preparation: A purified solution of the target carboxylesterase (e.g., hCE1) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). A fluorogenic or chromogenic substrate (e.g., p-nitrophenyl acetate) is also prepared.

-

Assay Procedure: The reaction is performed in a 96-well plate. Each well contains the buffer, the enzyme at a fixed concentration, and the test inhibitor at various concentrations.

-

Initiation and Measurement: The reaction is initiated by adding the substrate to the wells. The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These rates are then plotted against the substrate concentration (if varied) or analyzed using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots) to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the Kᵢ value.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: General experimental workflow for the derivatives.

References

- 1. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluoroisatin | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives as antiproliferative EGFR and BRAFV600E dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Evaluation of the Antibacterial Activity of Isatin against Campylobacter jejuni and Campylobacter coli Strains [mdpi.com]

- 12. Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoroindoline-2,3-dione: A Technical Guide for Researchers

CAS Number: 346-34-9

Synonyms: 4-Fluoroisatin

This technical guide provides an in-depth overview of 4-Fluoroindoline-2,3-dione, a fluorinated derivative of isatin, for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis, potential suppliers, and its emerging role in biomedical research, particularly as an anticancer agent and enzyme inhibitor.

Chemical and Physical Properties

This compound is a heterocyclic organic compound that belongs to the isatin family. The incorporation of a fluorine atom can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of great interest in drug design.[1]

| Property | Value | Reference |

| CAS Number | 346-34-9 | [2][3][4][5][6] |

| Molecular Formula | C₈H₄FNO₂ | [2][4] |

| Molecular Weight | 165.12 g/mol | [2][4] |

| Appearance | Solid (Typically yellow to orange crystals) | |

| Purity | Typically ≥97% | [2] |

Suppliers

This compound is available from various chemical suppliers catering to the research and development sector. The purity and available quantities may vary by supplier.

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers a range of research-grade chemicals. |

| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides biochemicals for research.[4] |

| Moldb | --INVALID-LINK-- | Sells heterocyclic building blocks.[2] |

| Conier Chem & Pharma Ltd. | --INVALID-LINK-- | Trader of various chemical products.[7] |

| Ningbo Inno Pharmchem Co. | --INVALID-LINK-- | Manufacturer and supplier of fine chemicals.[8] |

| ChemicalBook | --INVALID-LINK-- | Provides chemical information and suppliers.[9][10] |

Synthesis of this compound

The most common and established method for synthesizing isatin and its derivatives is the Sandmeyer isatin synthesis.[3][4][5] This two-step procedure starts with the corresponding aniline, in this case, 4-fluoroaniline.

Experimental Protocol: Sandmeyer Isatin Synthesis

This protocol is a generalized procedure based on the classical Sandmeyer method adapted for 4-fluoroaniline.[3][6][10]

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

-

In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water with vigorous stirring.

-

In a separate flask, prepare a solution of 4-fluoroaniline in water and add concentrated hydrochloric acid, followed by hydroxylamine hydrochloride.

-

Add the 4-fluoroaniline solution to the chloral hydrate solution.

-

Heat the reaction mixture to boiling for a few minutes until the reaction is complete, which is indicated by the formation of a crystalline product.

-

Cool the mixture and filter the precipitate, which is the intermediate N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Wash the product with cold water and dry.

Step 2: Cyclization to this compound

-

Add the dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide intermediate gradually to pre-warmed concentrated sulfuric acid (approximately 60-80°C).

-

Control the temperature during addition to prevent excessive foaming.

-

After the addition is complete, heat the mixture for a short period (e.g., 10 minutes) to ensure complete cyclization.[11]

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The product, this compound, will precipitate.

-

Filter the precipitate, wash thoroughly with cold water to remove residual acid, and dry.

-

The crude product can be further purified by recrystallization.

Biological Activity and Applications

Isatin and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[12][13] The incorporation of fluorine is a common strategy in medicinal chemistry to enhance a drug's metabolic stability and binding affinity.[1]

Anticancer Activity

Fluorinated isatins have demonstrated significant potential as anticancer agents. Studies on related fluorinated isatins show that their mechanism of action is associated with the induction of apoptosis. This programmed cell death is triggered by the compound's ability to dissipate the mitochondrial membrane potential.

A study on a series of fluorinated isatins revealed potent cytotoxic activity against the human duodenal adenocarcinoma cell line (HuTu 80). The following data is for compounds structurally related to this compound, demonstrating the potential of this class of molecules.

| Compound ID (in study) | Description | IC₅₀ (µM) against HuTu 80 cells |

| 3a | 5-Fluoro-1-methylisatin | 35.5 ± 2.6 |

| 3b | 5-Fluoro-1-allylisatin | 31.7 ± 2.5 |

| 3d | 5-Fluoro-1-(prop-2-yn-1-yl)isatin | 40.2 ± 3.1 |

| Data from a study on related fluorinated isatin derivatives, which highlights the anticancer potential of this structural class. It is important to note that this data is not for the 4-fluoro isomer specifically. |

Caspase Inhibition

A key mechanism for apoptosis induction is the activation of caspases, a family of cysteine proteases. Isatin derivatives have been identified as potent inhibitors of effector caspases, particularly caspase-3 and caspase-7, which are crucial for executing the apoptotic program.[2][4] This makes them valuable targets for both therapeutic intervention and for developing diagnostic tools to image apoptosis in vivo.

Derivatives of a lead compound, (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin, have shown high inhibition potencies with IC₅₀ values as low as 30 nM for caspase-3 and 37 nM for caspase-7.[2] This suggests that this compound could serve as a valuable scaffold for developing novel and potent caspase inhibitors.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., HuTu 80) in 96-well plates at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).

-

Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caspase-3/7 Inhibition Assay (Fluorogenic Assay)

This assay measures the ability of a compound to inhibit the activity of purified caspase-3 or caspase-7 enzymes.

-

Reagent Preparation: Prepare an assay buffer and a solution of a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the purified active caspase-3 or caspase-7 enzyme to wells containing various concentrations of this compound. Allow a pre-incubation period for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The enzyme cleaves the substrate, releasing a fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin).

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the enzyme's activity.

References

- 1. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]

- 2. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspases Inhibitors and Activators [sigmaaldrich.com]

- 5. AID 375064 - Inhibition of human recombinant caspase 7 assessed as accumulation of cleaved fluorogenic 7-amino-4-methylcoumarin after 10 mins - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rndsystems.com [rndsystems.com]

- 8. Fluorochrome-labeled inhibitors of caspases: convenient in vitro and in vivo markers of apoptotic cells for cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 10. This compound | 346-34-9 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Fluoro-1H-indole-2,3-dione (4-Fluoroisatin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indole-2,3-dione, commonly known as 4-fluoroisatin, is a fluorinated derivative of the indole-2,3-dione (isatin) scaffold. The isatin core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This document provides a comprehensive overview of the known physical and chemical properties of 4-fluoro-1H-indole-2,3-dione, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities and mechanisms of action.

Core Physical and Chemical Properties

The defining characteristics of 4-fluoro-1H-indole-2,3-dione are summarized below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for several properties are not widely reported in the scientific literature.

Table 1: Physical and Chemical Properties of 4-Fluoro-1H-indole-2,3-dione

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₄FNO₂ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| CAS Number | 346-34-9 | [2] |

| Appearance | Orange crystalline solid | Supplier data[2] |

| Melting Point | Not available | Experimental data not found in searches. |

| Boiling Point | Not available | Experimental data not found in searches. |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Inferred from general solubility of isatins. Specific data not found. |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the indole nucleus. The fluorine atom at the 4-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) are expected to have characteristic downfield chemical shifts. The fluorine substitution will also impact the chemical shifts of the aromatic carbons.

¹⁹F NMR Spectroscopy: A singlet is expected in the fluorine-19 NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift will be indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) and the N-H bond.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (165.12 g/mol ).

Experimental Protocols

The most common and established method for the synthesis of isatin and its derivatives is the Sandmeyer isatin synthesis.[3] This two-step procedure involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin.

Synthesis of 4-Fluoro-1H-indole-2,3-dione via Sandmeyer Reaction

This protocol is adapted from the general Sandmeyer isatin synthesis and a patent describing a similar transformation.[4]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-fluorophenyl)acetamide (Isonitrosoacetanilide Intermediate)

-

In a suitable reaction vessel, dissolve chloral hydrate and sodium sulfate in water.

-

Separately, prepare a solution of 3-fluoroaniline in water containing hydrochloric acid.

-

Add the 3-fluoroaniline solution to the chloral hydrate solution.

-

Add a solution of hydroxylamine hydrochloride in water to the reaction mixture.

-

Heat the mixture to induce the reaction, which should result in the precipitation of the isonitrosoacetanilide intermediate.

-

Cool the reaction mixture and collect the solid product by filtration.

-

Wash the solid with water and dry thoroughly.

Step 2: Cyclization to 4-Fluoro-1H-indole-2,3-dione

-

Carefully add the dried 2-(hydroxyimino)-N-(3-fluorophenyl)acetamide intermediate in portions to pre-heated concentrated sulfuric acid.

-

Maintain the temperature and stir the mixture for a specified time to allow for complete cyclization.

-

Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

-

The 4-fluoro-1H-indole-2,3-dione product will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Caption: Synthetic workflow for 4-fluoro-1H-indole-2,3-dione.

Biological Activity and Potential Signaling Pathways

Isatin derivatives are known to possess a broad spectrum of biological activities. While specific studies on the 4-fluoro isomer are limited, it is reported to have potential as an inhibitor of cancer cell growth through the inhibition of basic fibroblast proliferation.[5] Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) play crucial roles in cell proliferation, differentiation, and angiogenesis.[6] Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers.[7]

The binding of FGF to its receptor (FGFR) leads to receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes like proliferation and survival.[6][8] Inhibition of this pathway is a key strategy in cancer therapy.[9]

Based on the preliminary information, a plausible mechanism of action for 4-fluoro-1H-indole-2,3-dione could be the inhibition of the FGFR signaling cascade.

Caption: Potential inhibition of the FGFR signaling pathway.

Conclusion

4-Fluoro-1H-indole-2,3-dione is a compound of significant interest for drug discovery and development, owing to the established biological activities of the isatin scaffold and the beneficial effects of fluorination. While there is a clear path for its chemical synthesis, a comprehensive characterization of its physical, chemical, and biological properties is still needed. Further research to obtain detailed experimental data and to elucidate its precise mechanism of action will be crucial for realizing the full therapeutic potential of this molecule.

References

- 1. 4-Fluoro-1H-indole-2,3-dione | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. CN101786980B - Synthesis method of isatin derivatives - Google Patents [patents.google.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 4-Fluoroindoline-2,3-dione Bioactivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the bioactivity of 4-Fluoroindoline-2,3-dione, also known as 4-fluoroisatin. Due to the limited availability of specific data for the 4-fluoro isomer, this document summarizes the known biological activities of the broader class of fluorinated isatins, offering a comparative context for future research. Isatin and its derivatives are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities. The introduction of a fluorine atom to the isatin scaffold is known to enhance these biological effects by improving metabolic stability and target binding affinity. This guide compiles available quantitative data, details common experimental protocols for assessing bioactivity, and illustrates relevant signaling pathways to serve as a foundational resource for researchers and drug development professionals.

Introduction to Fluorinated Isatins

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile scaffold that has garnered significant interest in medicinal chemistry.[1][2][3] Its derivatives have been extensively studied and have shown a remarkable range of biological activities.[4][5][6] The strategic incorporation of fluorine atoms into the isatin core can significantly modulate its physicochemical properties and enhance its pharmacological profile. Fluorination can increase lipophilicity, improve metabolic stability, and alter the electronic nature of the molecule, thereby influencing its interaction with biological targets.[7] While various positional isomers of fluoroisatin have been synthesized and evaluated, this guide focuses on the preliminary bioactivity profile of this compound, drawing parallels from its more extensively studied analogs.

Quantitative Bioactivity Data

Table 1: Anticancer Activity of Fluorinated Isatin Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 5-Fluoroisatin derivative | A549 (Lung Carcinoma) | 107.90 | [8] |

| 5-Fluoroisatin derivative | HepG2 (Hepatocellular Carcinoma) | 48.43 | [8] |

| 7-Fluoroisatin derivative | MCF-7 (Breast Cancer) | 1.84 | [9] |

| 7-Fluoroisatin derivative | HCT-116 (Colorectal Carcinoma) | Comparable to Doxorubicin | [9] |

| Isatin-benzoimidazole hybrids (fluorinated) | MCF-7 | 0.39 | |

| Isatin-triazole hybrids (fluorinated) | Prostate and Breast Cancer Cells | ~1-5 | [7] |

Table 2: Antimicrobial Activity of Isatin and its Derivatives (MIC values)

| Compound/Derivative | Microorganism | MIC | Reference |

| Isatin | Campylobacter jejuni | 8.0 µg/mL | [10] |

| Isatin | Campylobacter coli | 8.0 µg/mL | [10] |

| 5-Fluoroisatin-chalcone conjugate | E. coli | Good activity | [11] |

| 5-Fluoroisatin-chalcone conjugate | S. aureus | Good activity | [11] |

| Isatin derivative (3c) | S. aureus | 16 µg/mL | [1][12] |

| Isatin derivative (3c) | E. coli | 1 µg/mL | [1][12] |

Table 3: Enzyme Inhibition by Isatin Derivatives (Ki and IC50 values)

| Compound/Derivative | Enzyme | Inhibition Value | Reference |

| Isatin derivatives (hydrophobic) | Carboxylesterases (CE) | Ki in nM range | |

| 5-Pyrrolidinylsulfonyl Isatins | Carbonic Anhydrase IX and XII | KI = 5.2 and 6.3 nM | [13] |

| N-substituted isatin derivatives | VEGFR-2 | IC50 = 260.64 nM | [13] |

| Sulfonamide-tethered isatin derivatives | VEGFR-2 | IC50 = 23.10 to 63.40 nM | [13] |

| 6-Chloro-7-fluoroindoline-2,3-dione derivative | Caspase-3 and -7 | Potent inhibition | [14] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key bioactivity assays based on studies of isatin and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16][17][18]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[19][20][21][22]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Apoptosis Induction Assays

This assay measures the activity of key executioner caspases in the apoptotic pathway.[23][24][25][26][27]

-

Cell Treatment: Treat cells with the test compound for a specified duration.

-

Cell Lysis: Lyse the cells to release cellular components.

-

Substrate Addition: Add a proluminescent caspase-3/7 substrate (e.g., containing the DEVD sequence).

-

Luminescence Measurement: The cleavage of the substrate by active caspases generates a luminescent signal that is measured using a luminometer.

A hallmark of apoptosis is the cleavage of DNA into internucleosomal fragments.[28][29][30][31]

-

Cell Harvesting and Lysis: Collect treated and untreated cells and lyse them to release the DNA.

-

DNA Extraction: Extract the DNA from the cell lysates.

-

Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

-

Visualization: Visualize the DNA under UV light after staining with an intercalating agent (e.g., ethidium bromide). A characteristic "ladder" pattern indicates apoptosis.

Visualization of Methodologies and Pathways

Experimental Workflow

Caption: A generalized workflow for the preliminary bioactivity screening of a test compound.

Potential Signaling Pathways

Isatin derivatives have been shown to modulate several signaling pathways implicated in cancer progression.[7][13][32][33][34][35][36][37] The following diagram illustrates a potential mechanism of action for a fluorinated isatin derivative as an anticancer agent, focusing on the inhibition of key receptor tyrosine kinases (RTKs) and downstream signaling cascades.

Caption: Inhibition of RTKs like VEGFR-2 and EGFR by fluorinated isatins can disrupt downstream pro-survival and pro-angiogenic signaling pathways.

Conclusion and Future Directions

While specific bioactivity data for this compound is currently limited, the extensive research on its parent compound, isatin, and other fluorinated derivatives strongly suggests its potential as a pharmacologically active agent. The compiled data on anticancer, antimicrobial, and enzyme-inhibitory activities of related compounds provide a solid foundation for initiating a comprehensive investigation of the 4-fluoro isomer.

Future research should focus on:

-

Synthesis and Characterization: Confirmation of the synthesis and full characterization of this compound.

-

In Vitro Screening: Systematic screening of the compound against a panel of cancer cell lines and microbial strains to determine its IC50 and MIC values.

-

Enzyme Inhibition Profiling: Evaluation of its inhibitory activity against key enzymes such as kinases, caspases, and proteases.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.

This technical guide serves as a starting point for researchers to explore the therapeutic potential of this compound, leveraging the wealth of knowledge available for the broader isatin class of compounds.

References

- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isatin Derivatives: A Frontier in Antimicrobial Agents: Ingenta Connect [ingentaconnect.com]

- 7. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 7-Fluoroisatin | 317-20-4 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 12. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. caspase3 assay [assay-protocol.com]

- 27. media.cellsignal.com [media.cellsignal.com]

- 28. scribd.com [scribd.com]

- 29. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 30. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 31. tandfonline.com [tandfonline.com]

- 32. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pubs.rsc.org [pubs.rsc.org]

- 36. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

Synthesis and Characterization of 4-Fluoroindoline-2,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-fluoroindoline-2,3-dione and its derivatives. This class of compounds, built upon the versatile isatin scaffold, is of significant interest in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 4-position of the indoline-2,3-dione core can significantly modulate the physicochemical and biological properties of the molecule, making it a key area of investigation for the development of novel therapeutic agents.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure can be achieved through various established methods for isatin synthesis, with the Sandmeyer and Stolle syntheses being the most prominent. Further derivatization can be accomplished through reactions at the N-1, C-5, and C-7 positions, as well as condensation reactions at the C-3 carbonyl group.

General Synthetic Schemes

A common route to this compound involves the oxidation of 4-fluoroindole. The following diagram illustrates a general workflow for this transformation and subsequent N-alkylation to generate derivatives.

Caption: General workflow for the synthesis of this compound and its N-alkyl derivatives.

Experimental Protocols

Synthesis of this compound from 4-Fluoroindole [1]

This protocol details the oxidation of 4-fluoroindole to this compound using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).

Materials:

-

4-Fluoroindole

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfoxide (DMSO)

-

Pyridine

-

Ethyl acetate

-

3% aqueous sodium thiosulfate solution

-

Magnesium sulfate

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

Dissolve 10.0 g of 4-fluoroindole in 200 mL of DMSO in a reaction vessel under a nitrogen atmosphere with stirring.

-

Reduce the pressure to 800 mbar and slowly add 26.5 g of N-bromosuccinimide (NBS).

-

Increase the reaction temperature to 80 °C and monitor the reaction progress by liquid chromatography (LC) and gas chromatography-mass spectrometry (GC-MS).

-

After the complete disappearance of the monobromo intermediate (approximately 3 hours), add 29.3 g of pyridine to terminate the reaction and continue stirring for 2 hours.

-

Cool the mixture to room temperature and add 500 mL of ethyl acetate.

-

Wash the organic layer with 3% aqueous sodium thiosulfate solution.

-

Separate the organic layer, dry it with magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a toluene:ethyl acetate (4:1) eluent to obtain 4-fluoro-2,3-indolinedione.

Characterization of this compound Derivatives

The structural elucidation and confirmation of synthesized this compound derivatives are performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize typical spectroscopic data for the parent this compound. Note that specific shifts and patterns will vary for its derivatives depending on the nature and position of the substituents.

Table 1: 1H and 13C NMR Data for 5-Fluoroindoline-2,3-dione (as a reference) [2]

| Position | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) |

| NH | 11.04 (s, 1H) | - |

| Aromatic | 7.76 – 5.88 (m, 3H) | 184.28, 159.87, 159.68, 157.30, 147.38, 125.02, 124.78, 118.94, 118.87, 113.91, 113.83, 111.90, 111.66 |

Table 2: General IR and Mass Spectrometry Data for Indoline-2,3-diones

| Technique | Key Features |

| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and lactam carbonyl groups, typically in the range of 1700-1750 cm-1. The N-H stretching vibration appears as a broad band around 3200-3400 cm-1 in N-unsubstituted derivatives. |

| Mass Spectrometry | The molecular ion peak (M+) is typically observed, and fragmentation patterns can provide information about the substituents. For this compound, the expected molecular weight is approximately 165.12 g/mol . |

Biological Activity and Signaling Pathways

Derivatives of indoline-2,3-dione (isatin) are known to exhibit a broad spectrum of biological activities. The introduction of a fluorine atom can enhance these properties. Notably, fluorinated isatin derivatives have shown promise as anticancer agents by inducing apoptosis and as multi-kinase inhibitors.

Anticancer Activity and Kinase Inhibition

Several studies have highlighted the potential of isatin derivatives to target various protein kinases involved in cancer cell proliferation and survival. These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.

One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is frequently dysregulated in cancer. Some isatin derivatives have been shown to modulate this pathway, leading to the inhibition of cancer cell growth.

Caption: Potential mechanism of action of this compound derivatives via inhibition of the MAPK signaling pathway.

This diagram illustrates a potential mechanism where a this compound derivative acts as a kinase inhibitor, targeting components of the MAPK pathway such as Raf and MEK. By inhibiting these kinases, the downstream signaling that promotes cancer cell proliferation is blocked. Isatin-quinazoline hybrids have demonstrated potent inhibitory activity against multiple kinases including EGFR, VEGFR-2, and HER2, suggesting that fluorinated derivatives could also act as multi-kinase inhibitors.[3]

Induction of Apoptosis

Fluorinated isatin derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death can be triggered through various mechanisms, including the intrinsic (mitochondrial) pathway. This involves the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors. Some studies suggest that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[4]

This technical guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The promising biological activities of this class of compounds warrant further investigation and development for potential therapeutic applications. Researchers are encouraged to build upon this information to explore novel derivatives and elucidate their precise mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of 4-Fluoroindoline-2,3-dione

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic effects of 4-Fluoroindoline-2,3-dione (also known as 4-Fluoroisatin). The protocols outlined below are based on established methods for evaluating the cytotoxicity of isatin derivatives and related small molecules.

Introduction

This compound is a fluorinated derivative of isatin, a heterocyclic compound known for its broad spectrum of biological activities, including potential anticancer properties. The introduction of a fluorine atom can significantly alter the compound's physicochemical properties and biological activity. Therefore, robust and reproducible cytotoxicity assays are crucial for characterizing its potential as a therapeutic agent. This document details the protocols for two standard cytotoxicity assays, the MTT and LDH assays, and provides context for the potential mechanism of action.

Data Presentation

The cytotoxic potential of isatin derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following table summarizes representative cytotoxicity data for various fluorinated isatin derivatives against different cancer cell lines, providing a comparative view of their potency.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1-(2-Fluorobenzyl)-5-fluoro-isatin | M-HeLa (cervical carcinoma) | 20 | [1] |

| 1-(2-Fluorobenzyl)-5-fluoro-isatin | HuTu 80 (duodenal adenocarcinoma) | 25 | [1] |

| 1-(2-Fluorobenzyl)-5-fluoro-isatin | WI-38 (normal human lung fibroblasts) | >50 | [1] |

| 1-(2-Chlorobenzyl)-5-fluoro-isatin | M-HeLa (cervical carcinoma) | 40 | [1] |

| 1-(2-Chlorobenzyl)-5-fluoro-isatin | HuTu 80 (duodenal adenocarcinoma) | 40 | [1] |

| 1-(2-Chlorobenzyl)-5-fluoro-isatin | WI-38 (normal human lung fibroblasts) | >60 | [1] |